Boc-Cys(StBu)-OH

描述

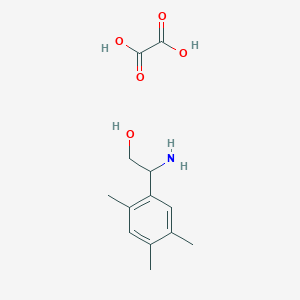

“Boc-Cys(StBu)-OH” is a chemical compound with the molecular formula C12H23NO4S2 . Its full name is Boc-S-tert-butylmercapto-L-cysteine . It’s used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCC(C)(C)OC(=O)NC@@H(C)C)C(O)=O . The molecular weight of this compound is 309.45 g/mol . Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . It’s also mentioned in the context of cysteine protecting groups, which are crucial in peptide and protein chemistry .Physical and Chemical Properties Analysis

“this compound” has an optical activity of [α]20/D -153±3°, c = 2% in methanol . Its melting point is between 117-119 °C .科学研究应用

1. 自动化Fmoc基生物启发肽隐形硫酯合成 “Boc-Cys(StBu)-OH”可用于自动化Fmoc基生物启发肽隐形硫酯合成 . 该方法可用于获得肽硫酯类似物,这些类似物是通过天然化学连接 (NCL) 合成蛋白质的关键中间体。 所得肽隐形硫酯可直接用于NCL反应,在中性pH下具有快速位移动力学 .

富含二硫键的复杂肽的合成

该化合物可用于合成富含二硫键的复杂肽 . 用于半胱氨酸硫醇基的保护基化学,例如“this compound”,在过去几十年中促进了大量的肽和蛋白质化学 .

蛋白质半合成

“this compound”可用于蛋白质半合成 . 已经开发出用于半胱氨酸保护和随后脱保护的复杂策略,促进了蛋白质半合成 .

4. 体外和体内肽/蛋白质标记 该化合物可用于体外和体内肽/蛋白质标记 . 半胱氨酸硫醇基的保护基化学促成了这种应用 .

5. 开发用于位点选择性蛋白质修饰的新方法 “this compound”可用于开发用于位点选择性蛋白质修饰的新方法 . 这是一个不断发展的研究领域,在促进我们对蛋白质功能和疾病机制的理解方面具有巨大的潜力 .

6. 用于固相肽合成 “this compound”可用于固相肽合成 . 这是生产肽的常用方法,使用保护氨基酸,如“this compound”,对于合成成功至关重要 .

未来方向

作用机制

Target of Action

Boc-Cys(StBu)-OH is a derivative of the amino acid cysteine, which is used in peptide synthesis. The primary targets of this compound are proteins and peptides that contain cysteine residues . The role of these targets is to facilitate the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .

Mode of Action

This compound interacts with its targets through a process known as native chemical ligation (NCL). In this process, this compound acts as a thioester surrogate, enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The interaction results in the formation of a new peptide bond, linking two peptide segments together .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in protein synthesis and folding. By facilitating the formation of disulfide bonds, this compound influences the folding of proteins into their correct three-dimensional structures . This can have downstream effects on various biological processes, as the function of a protein is largely determined by its structure.

Pharmacokinetics

Its bioavailability would primarily depend on the method of administration and the specific context of its use .

Result of Action

The result of this compound’s action is the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This can lead to the production of a wide range of proteins, including those that are difficult to generate by biologically controlled methods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the native chemical ligation process . Additionally, the presence of other reactive groups can influence the selectivity of the reaction . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.

生化分析

Biochemical Properties

Boc-Cys(StBu)-OH is primarily used in biochemical reactions to protect the thiol group of cysteine residues in peptides and proteins. The thiol group is highly reactive and can form disulfide bonds, which are essential for the structural stability and function of many proteins. By protecting the thiol group with a tert-butyl group, this compound prevents premature disulfide bond formation and other side reactions during peptide synthesis .

In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For example, it is used in solid-phase peptide synthesis (SPPS) to protect cysteine residues until the final deprotection step. The compound is also involved in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

This compound influences cellular processes by protecting cysteine residues in peptides and proteins, thereby ensuring the correct folding and function of these biomolecules. The compound’s role in preventing premature disulfide bond formation is crucial for maintaining the structural integrity of proteins and peptides during synthesis .

In cell signaling pathways, this compound can indirectly affect gene expression and cellular metabolism by ensuring the proper synthesis of signaling peptides and proteins. By protecting cysteine residues, the compound helps maintain the functionality of these biomolecules, which are essential for various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine residues. This bond prevents the thiol group from participating in unwanted reactions, such as disulfide bond formation, during peptide synthesis. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid (TFA), to restore the thiol group’s reactivity .

The compound’s mechanism of action involves the selective protection and deprotection of cysteine residues, allowing for the controlled synthesis of peptides and proteins. This process is essential for the production of complex disulfide-rich peptides and the semisynthesis of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures .

Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. The compound’s stability and controlled deprotection are crucial for maintaining the integrity of synthesized peptides and proteins over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular function or causing oxidative stress .

Threshold effects have been observed in studies, where the compound’s protective effects are optimal within a specific dosage range. Beyond this range, the compound’s efficacy may decrease, and adverse effects may become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. These interactions are essential for maintaining the correct structure and function of synthesized peptides and proteins .

The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in protecting cysteine residues during synthesis. By preventing unwanted reactions, this compound ensures the proper synthesis and function of peptides and proteins involved in various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize and accumulate the compound in specific cellular compartments, where it can effectively protect cysteine residues .

The compound’s transport and distribution are crucial for its protective effects, as they ensure that this compound reaches the target cysteine residues in peptides and proteins. This localization is essential for maintaining the integrity of synthesized biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects on cysteine residues. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

The compound’s activity and function are closely related to its subcellular localization, as it needs to be in proximity to the target cysteine residues to effectively protect them. This localization is essential for the controlled synthesis of peptides and proteins .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-Cys(StBu)-OH involves the protection of the cysteine thiol group with a tert-butyloxycarbonyl (Boc) group and the protection of the cysteine side chain with a t-butyl (tBu) group. The Boc group is then removed to expose the cysteine thiol group, which can be used for further reactions.", "Starting Materials": [ "L-cysteine", "tert-butyl bromoacetate", "diisopropylethylamine (DIPEA)", "tert-butyl mercaptan (tBuSH)", "dichloromethane (DCM)", "triethylamine (TEA)", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Protection of cysteine thiol group with Boc group", "L-cysteine is dissolved in DCM and DIPEA is added to the solution. tert-butyl bromoacetate is then added dropwise to the solution and the reaction mixture is stirred at room temperature for several hours. The product is then washed with water and dried.", "Step 2: Protection of cysteine side chain with tBu group", "The Boc-protected cysteine is dissolved in DMF and tBuSH is added to the solution. The reaction mixture is stirred at room temperature for several hours. The product is then washed with water and dried.", "Step 3: Removal of Boc group", "The tBu-protected cysteine is dissolved in acetic acid and ethanol. NHS and DCC are added to the solution and the reaction mixture is stirred at room temperature for several hours. The product is then washed with water and dried to obtain Boc-Cys(StBu)-OH." ] } | |

CAS 编号 |

30044-61-2 |

分子式 |

C12H23NO4S2 |

分子量 |

309.5 g/mol |

IUPAC 名称 |

3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI 键 |

PPQRALRLGBAWHD-UHFFFAOYSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O |

SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

序列 |

X |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。